Methyl cyclooctanecarboxylate

Description

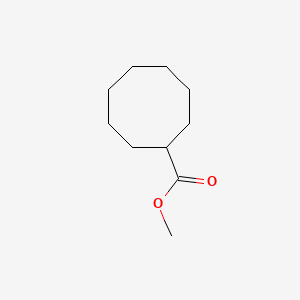

Methyl cyclooctanecarboxylate (CAS 3724-54-7) is an organic ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Its structure consists of an eight-membered cyclooctane ring fused to a methyl ester group (–COOCH₃). This compound belongs to the cycloalkane carboxylate family, which is characterized by varying ring sizes and ester functionalities.

Properties

IUPAC Name |

methyl cyclooctanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-12-10(11)9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWPTUUKSDBWRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063149 | |

| Record name | Cyclooctanecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3724-54-7 | |

| Record name | Methyl cyclooctanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cyclooctanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cyclooctyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctanecarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclooctanecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyclooctanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CYCLOOCTANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X54JIQ3JK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cyclooctanecarboxylate can be synthesized through the alkoxycarbonylation of olefins. One common method involves the use of palladium (II) acetylacetonate as a catalyst, along with 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene and toluene-4-sulfonic acid. The reaction is carried out at 120°C under an inert atmosphere in an autoclave . The general procedure includes the following steps:

- Preparation of the palladium precursor solution in an alcohol solvent.

- Addition of the olefin substrate and the palladium precursor solution to the autoclave.

- Pressurization with carbon monoxide and heating to 120°C for 20 hours.

- Cooling and filtration of the reaction mixture to isolate the product.

Industrial Production Methods

Industrial production of this compound typically involves similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl cyclooctanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclooctanecarboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed in substitution reactions.

Major Products

Oxidation: Cyclooctanecarboxylic acid.

Reduction: Cyclooctanol.

Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl cyclooctanecarboxylate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is explored for its potential in drug development and as a building block for active pharmaceutical ingredients.

Cosmetics: It is used as a fragrance ingredient in various cosmetic products.

Materials Science: The compound is investigated for its potential use in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of methyl cyclooctanecarboxylate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would be specific to the drug it is incorporated into, targeting specific molecular pathways and receptors .

Comparison with Similar Compounds

Key Properties :

- Physical State : Likely a liquid at room temperature (inferred from analogous esters).

- Solubility: Expected to be soluble in organic solvents (e.g., ethanol, diethyl ether) due to its non-polar cycloalkane backbone and polar ester group.

- Reactivity : Esters generally undergo hydrolysis under acidic or basic conditions, but the cyclooctane ring’s moderate strain may influence reaction kinetics compared to smaller or larger rings .

Comparative Analysis with Similar Cycloalkane Esters

The following table compares methyl cyclooctanecarboxylate with structurally related cycloalkane esters, emphasizing differences in molecular weight, ring size, and applications:

Structural and Functional Differences

- Ring Size Effects: Cyclopentane (5-membered): Smaller rings exhibit higher torsional strain, increasing reactivity in ring-opening reactions. Methyl cyclopentanecarboxylate is widely used in pharmaceuticals, such as Metcaraphen Hydrochloride, a muscle relaxant . Cycloheptane (7-membered): Medium-sized rings may experience less strain, balancing stability and reactivity. Cyclooctane (8-membered): Larger rings reduce strain, enhancing thermal stability. This compound’s bulkier structure may hinder steric access in reactions compared to smaller analogs .

Physicochemical Properties :

- Boiling Points : Larger esters (e.g., cyclooctane) typically have higher boiling points due to increased molecular weight and surface area.

- Solubility Trends : Cyclopentane derivatives may exhibit slightly higher water solubility than larger rings due to greater polarity per unit mass.

Biological Activity

Methyl cyclooctanecarboxylate (MCC) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, pharmacokinetics, and relevant case studies, highlighting its significance in medicinal chemistry and biological research.

Chemical Structure and Properties

This compound is characterized by its cyclooctane ring structure with a carboxylate group. Its molecular formula is , and it possesses unique physical and chemical properties that contribute to its biological activity.

Target of Action

MCC interacts with various biological targets, including enzymes and receptors, influencing their activities. As a carboxylic acid derivative, it can modulate enzyme functions through competitive inhibition or activation.

Mode of Action

- Enzyme Interaction : MCC can act as an inhibitor or activator of key metabolic enzymes, impacting pathways such as fatty acid metabolism and energy production.

- Gene Regulation : It may influence gene expression by acting as a ligand for transcription factors, thereby regulating the transcription of specific genes involved in metabolic processes.

Pharmacokinetics

The pharmacokinetic profile of MCC suggests:

- Absorption : Likely absorbed in the gastrointestinal tract.

- Distribution : Distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via renal pathways.

Factors such as temperature, pH, and the presence of other chemicals can influence the stability and degradation of MCC over time.

Cellular Effects

MCC has been shown to modulate various cellular processes:

- Cell Signaling : Interacts with receptors involved in signal transduction pathways.

- Metabolic Regulation : Alters the activity of metabolic enzymes, affecting energy levels and metabolite concentrations.

- Toxicity : High concentrations may lead to adverse effects, including liver toxicity and renal impairment.

Case Studies

Several studies have explored the biological activity of MCC:

- Toxicological Studies : Research involving animal models demonstrated that lower doses of MCC had minimal effects, while higher doses resulted in significant physiological changes, indicating a dose-dependent toxicity profile.

- Metabolic Pathway Analysis : Studies revealed that MCC could be metabolized into intermediates that participate in the citric acid cycle, underscoring its role in energy metabolism.

- Anticancer Activity : In vitro studies indicated that MCC derivatives exhibited inhibitory effects on cancer cell lines. For instance, modifications to the cyclooctane structure enhanced binding affinity to target proteins involved in cancer progression.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates activity of metabolic enzymes |

| Gene Regulation | Influences transcription factors affecting gene expression |

| Cellular Metabolism | Alters enzyme activity impacting energy production |

| Toxicity | Exhibits adverse effects at high dosages (e.g., liver damage) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.